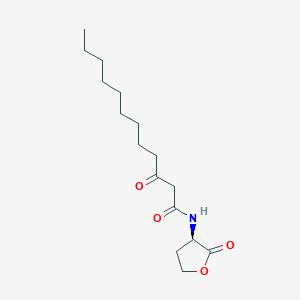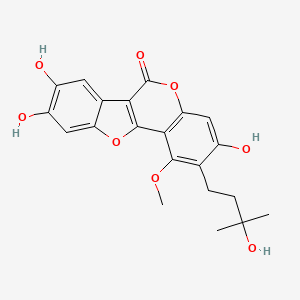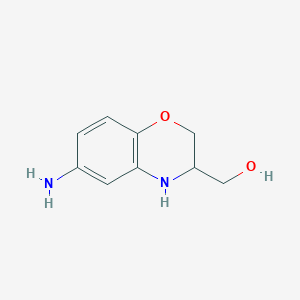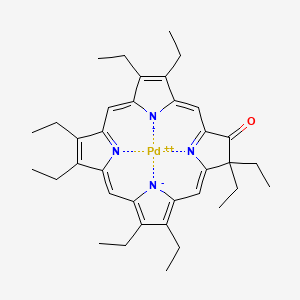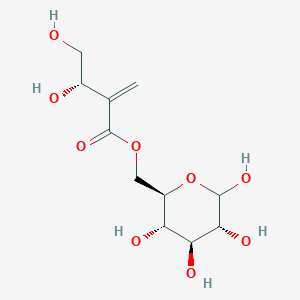
6-tuliposide B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-tuliposide B is a 6-O-acyl-D-glucose in which the 6-acyl group is specified as (3S)-3,4-dihydroxy-2-methylidenebutanoyl. A secondary metabolite with potent antibacterial activity, occurring specifically in tulip anthers. It has a role as a plant metabolite, an antibacterial agent and an antifungal agent. It is a 6-O-acyl-D-glucose and an enoate ester. It derives from a D-glucopyranose.
Aplicaciones Científicas De Investigación
Antibacterial Properties
6-Tuliposide B, found specifically in tulip anthers, exhibits potent antibacterial activity. Its molecular target and action mechanism are linked to a similarity with cnicin, suggesting that bacterial MurA might be a primary target. A study analyzing structure-activity relationships (SAR) with 6-tuliposide B analogues highlighted that compounds with 3',4'-dihydroxy-2'-methylenebutanoate (DHMB) moieties demonstrate significant antibacterial activity (Shigetomi et al., 2010).
Synthesis and Enzymatic Processes
The total synthesis of 6-tuliposide B, an antimicrobial compound from tulip, has been achieved, providing insights into chemical processes behind its production (Shigetomi et al., 2008). Moreover, the enzymatic synthesis of 1-tuliposide A from 6-tuliposide B via tuliposide-converting enzymes (TCEs) has been established, offering an efficient way to access this compound (Nomura et al., 2018).
Molecular Diversity in Conversion Enzymes
Research has identified various isozymes of tuliposide B-converting enzyme (TCEB) in tulip, indicating a complex enzymatic system for converting 6-tuliposide B into the antibacterial lactone, tulipalin B. These isozymes are specific to different tissues, such as tulip pollen and roots, demonstrating the plant's sophisticated use of these enzymes (Nomura et al., 2018).
Antimicrobial Tuliposide B Production in Anthers
6-Tuliposide B is produced in a tissue- and stage-specific manner within tulip anthers. This production is not related to pollen fertility and occurs for a limited period before flowering, suggesting a defense strategy to protect pollens from bacterial contamination (Shoji et al., 2005).
Environmental Process for Preparation of Antimicrobial Compounds
An environmentally friendly process has been developed for preparing the antimicrobial compound tulipalin B from tulip biomass using a one-step enzyme reaction. This method avoids the use of petroleum-derived solvents, offering a sustainable approach to harnessing tulipalin B's antibacterial properties (Nomura et al., 2015).
Propiedades
Nombre del producto |
6-tuliposide B |
|---|---|
Fórmula molecular |
C11H18O9 |
Peso molecular |
294.25 g/mol |
Nombre IUPAC |
[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl (3S)-3,4-dihydroxy-2-methylidenebutanoate |
InChI |
InChI=1S/C11H18O9/c1-4(5(13)2-12)10(17)19-3-6-7(14)8(15)9(16)11(18)20-6/h5-9,11-16,18H,1-3H2/t5-,6-,7-,8+,9-,11?/m1/s1 |
Clave InChI |
FMHJNIRDGYFPEC-CHICSPHLSA-N |
SMILES isomérico |
C=C([C@@H](CO)O)C(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O |
SMILES canónico |
C=C(C(CO)O)C(=O)OCC1C(C(C(C(O1)O)O)O)O |
Sinónimos |
6-tuliposide B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



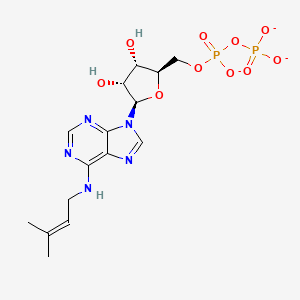
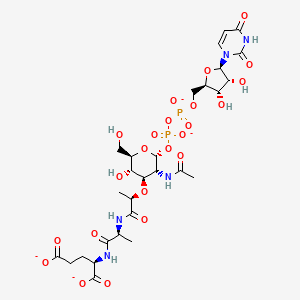
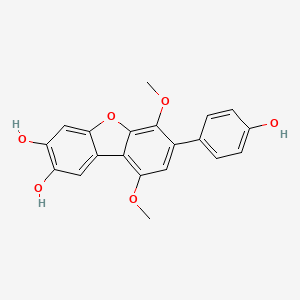
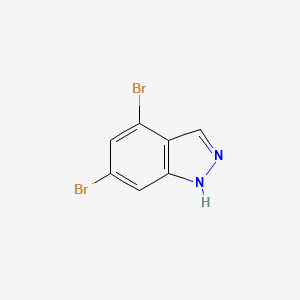
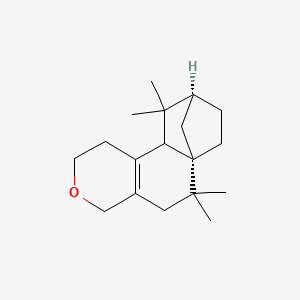
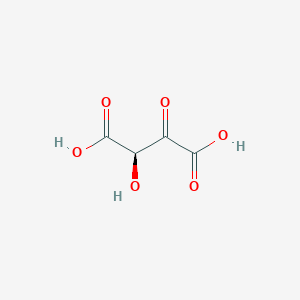
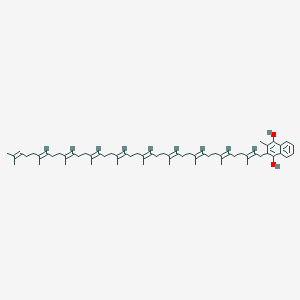
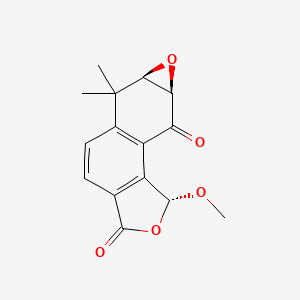
![(11R,12S)-2,12-dimethyl-6-methylidene-16-oxapentacyclo[10.3.2.15,8.01,11.02,8]octadecan-17-one](/img/structure/B1262952.png)
